molecular formula C11H14BrF2NO2 B7634351 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol

2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol

Cat. No. B7634351
M. Wt: 310.13 g/mol
InChI Key: NFWGTPJUINAUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol, also known as BDF-8634, is a novel compound that has garnered attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In a study conducted by Zhang et al., 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol was found to inhibit the proliferation of human glioma cells and induce apoptosis in vitro. Additionally, 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol was shown to increase the sensitivity of glioma cells to radiation therapy. In another study by Li et al., 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol was found to have neuroprotective effects in a mouse model of Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol is not fully understood. However, it has been suggested that 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol may exert its therapeutic effects by targeting specific signaling pathways involved in cell proliferation, apoptosis, and neuroprotection.
Biochemical and Physiological Effects
2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study by Zhang et al., 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol was found to decrease the expression of pro-survival proteins and increase the expression of pro-apoptotic proteins in glioma cells. Additionally, 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol was shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In a study by Li et al., 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol was found to increase the levels of dopamine and its metabolites in the brains of mice with Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol in lab experiments is its high purity and yield. Additionally, 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol. One area of interest is its potential as a therapeutic agent in cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol and to identify specific signaling pathways that it may target. Furthermore, the development of more water-soluble formulations of 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol may increase its potential as a therapeutic agent in various experimental settings.
In conclusion, 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol is a novel compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol and to develop more effective formulations for its use in experimental settings.

Synthesis Methods

The synthesis of 2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 2,2-difluoroethyl(methyl)amine in the presence of a base. The resulting compound has shown to have high purity and yield.

properties

IUPAC Name

2-bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF2NO2/c1-15(6-10(13)14)5-7-3-8(12)11(16)9(4-7)17-2/h3-4,10,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWGTPJUINAUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C(=C1)Br)O)OC)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol

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